![molecular formula C16H25IO2S B14370619 Methyl [5-(9-iodononyl)thiophen-2-yl]acetate CAS No. 89913-77-9](/img/structure/B14370619.png)
Methyl [5-(9-iodononyl)thiophen-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [5-(9-iodononyl)thiophen-2-yl]acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(9-iodononyl)thiophen-2-yl]acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the 9-Iodononyl Chain: The 9-iodononyl chain can be introduced through a halogenation reaction, where a nonyl chain is iodinated using iodine and a suitable oxidizing agent.
Esterification: The final step involves the esterification of the thiophene derivative with methyl acetate under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for halogenation and esterification can enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [5-(9-iodononyl)thiophen-2-yl]acetate can undergo various chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deiodinated thiophene derivatives
Substitution: Thiophene derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Methyl [5-(9-iodononyl)thiophen-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of Methyl [5-(9-iodononyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The ester group can undergo hydrolysis, releasing the active thiophene derivative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl [5-(9-iodononyl)thiophen-2-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 9-iodononyl chain and the methyl acetate group differentiates it from other thiophene derivatives, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
89913-77-9 |
|---|---|
Molekularformel |
C16H25IO2S |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
methyl 2-[5-(9-iodononyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C16H25IO2S/c1-19-16(18)13-15-11-10-14(20-15)9-7-5-3-2-4-6-8-12-17/h10-11H,2-9,12-13H2,1H3 |
InChI-Schlüssel |
TUJQFOXTYMBSLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=C(S1)CCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


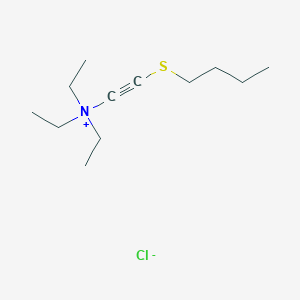
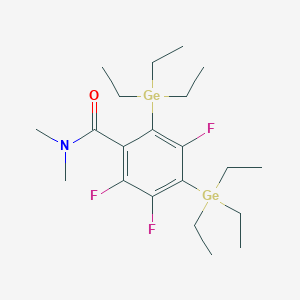
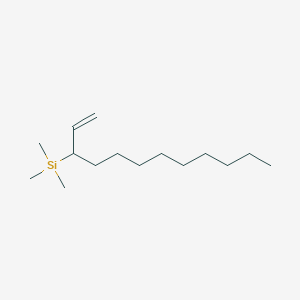

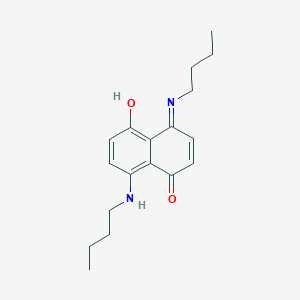

![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)
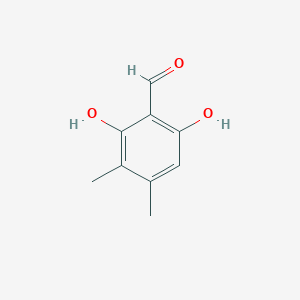
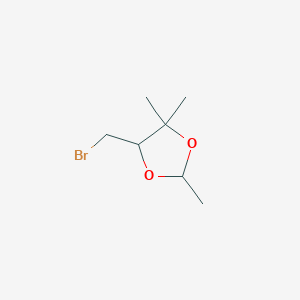
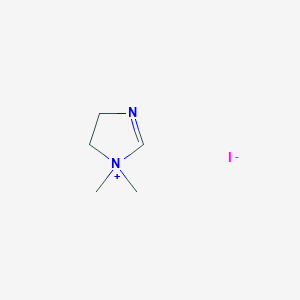
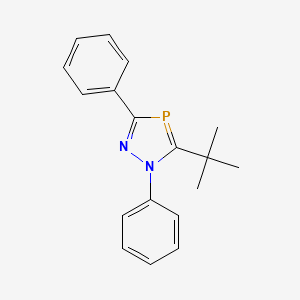
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
![4-amino-N'-hydroxy-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370610.png)

